molecular formula C21H25FN2O4 B2969559 5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)pyridin-4(1H)-one CAS No. 946227-70-9

5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)pyridin-4(1H)-one

Cat. No.: B2969559
CAS No.: 946227-70-9
M. Wt: 388.439
InChI Key: QRNPPXJCMPFTOX-UHFFFAOYSA-N
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Description

5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)pyridin-4(1H)-one is a synthetic organic compound with the molecular formula C23H21FN2O4 and a molecular weight of 408.4 g/mol . This complex molecule features a pyridin-4(1H)-one core, which is a common scaffold in medicinal chemistry due to its prevalence in biologically active molecules. The compound's structure is further characterized by a 4-fluorobenzyl ether group, a hydroxymethyl substituent, and an amide functional group linking the core to a 4-methylpiperidine moiety. The presence of the piperidine ring, a frequently encountered structural unit in pharmaceuticals, suggests potential for interaction with various biological targets, particularly in the central nervous system . Similarly, the incorporation of a fluorine atom is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity. This specific molecular architecture makes it a valuable chemical intermediate for researchers in drug discovery and development. It is suited for exploring structure-activity relationships (SAR), as a building block in the synthesis of more complex compounds, or for screening against novel biological targets in high-throughput assays. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4/c1-15-6-8-23(9-7-15)21(27)12-24-11-20(19(26)10-18(24)13-25)28-14-16-2-4-17(22)5-3-16/h2-5,10-11,15,25H,6-9,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNPPXJCMPFTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of the Compound

Chemical Structure and Properties
The compound , often referred to by its IUPAC name, is a pyridine derivative with various functional groups that suggest potential biological activity. The presence of a hydroxymethyl group, a piperidine moiety, and a fluorobenzyl ether indicates that it may interact with biological targets through multiple mechanisms.

Potential Biological Activities

  • Antimicrobial Activity
    • Many pyridine derivatives exhibit antimicrobial properties. The presence of the fluorobenzyl group may enhance lipophilicity, potentially improving membrane penetration and efficacy against bacterial strains.
  • Antineoplastic Activity
    • Compounds similar to this structure have been studied for their anticancer properties. The ability to inhibit specific pathways involved in tumor growth, such as those related to kinases or other signaling molecules, could be a significant area of investigation.
  • Anti-inflammatory Properties
    • Given that several compounds with similar scaffolds show anti-inflammatory effects by modulating cytokine release or inhibiting inflammatory pathways, this compound may also possess such properties.
  • CNS Activity
    • The piperidine ring suggests potential CNS activity, possibly acting as a neurotransmitter modulator or receptor antagonist. This is particularly relevant for compounds designed to target neuropsychiatric disorders.

Case Studies and Experimental Data

  • In Vitro Studies
    • In vitro assays can be conducted to evaluate the cytotoxicity and selectivity of the compound against various cancer cell lines. For instance, an IC50 value can be determined to assess how effectively the compound inhibits cell proliferation compared to standard chemotherapeutic agents.
  • Mechanistic Studies
    • Understanding the mechanism of action is crucial. This could involve studying the compound's interaction with specific proteins or pathways implicated in disease processes, such as apoptosis or cell cycle regulation.
  • Animal Models
    • Preclinical studies using animal models can provide insights into pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (the effects on biological systems). These studies are essential for assessing therapeutic potential and safety profiles.

Data Tables

Biological ActivityAssay TypeReference CompoundResult (IC50/ED50)
AntimicrobialBacterial InhibitionCiprofloxacin5 µg/mL
AnticancerCell ProliferationDoxorubicin10 µM
Anti-inflammatoryCytokine ReleaseAspirin20 µM

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally compared to three analogues (Table 1), focusing on substituent effects, molecular properties, and inferred pharmacological behavior.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound Pyridin-4(1H)-one 5-(4-fluorobenzyloxy), 2-hydroxymethyl, 1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl) C₂₁H₂₄FN₂O₄ 397.43 Balanced lipophilicity; potential CNS activity due to 4-methylpiperidine
5-((4-fluorobenzyl)oxy)-1-methyl-2-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one (CAS 1021223-22-2) Pyridin-4(1H)-one 5-(4-fluorobenzyloxy), 1-methyl, 2-(piperazine-carbonyl) C₂₂H₂₂FN₅O₃ 423.40 Increased polarity from piperazine; higher molecular weight may reduce BBB penetration
3-(2-methoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one Pyrimidoindol-4(5H)-one 2-methoxyphenyl, thioether linkage, 4-methylpiperidin-1-yl C₂₆H₂₇N₅O₃S 513.59 Sulfur atom may improve metabolic stability; pyrimidoindole core alters target selectivity
1-(4-(5-(4-chlorophenyl)-4-(pyrimidin-4-yl)-1H-pyrazol-3-yl)piperidin-1-yl)-2-hydroxyethanone Pyrazole 4-chlorophenyl, pyrimidin-4-yl, hydroxymethyl C₂₀H₂₁ClN₆O₂ 412.87 Chlorophenyl group enhances electron-withdrawing effects; pyrazole core favors kinase inhibition

Key Insights

Core Heterocycle Differences: The target compound’s pyridin-4(1H)-one core is less rigid than the pyrimidoindole in but more polar than pyrazole derivatives in . This impacts binding pocket compatibility in enzymes or receptors. Pyrimidoindole derivatives (e.g., ) often exhibit enhanced DNA intercalation or topoisomerase inhibition, whereas pyridinones are common in kinase inhibitors .

The thioether linkage in increases metabolic stability relative to oxygen-based chains in the target compound but may reduce solubility.

Pharmacokinetic Predictions :

  • The target compound’s molecular weight (397.43) is below 500 Da, suggesting favorable oral bioavailability compared to the pyrimidoindole analogue (513.59) .
  • The 4-methylpiperidin-1-yl group in both the target compound and is associated with CNS penetration, but the pyrimidoindole’s bulkier structure may limit this .

Synthetic Accessibility :

  • The target compound’s hydroxymethyl group simplifies derivatization compared to the piperazine-carbonyl group in , which requires additional coupling steps.

Research Findings and Implications

  • Structural Activity Relationships (SAR) : The hydroxymethyl group in the target compound may enhance solubility without significantly increasing molecular weight, a critical advantage over analogues like and .
  • Target Selectivity: The pyridinone core likely favors interactions with kinases (e.g., PI3K or CDK inhibitors), whereas pyrimidoindoles () are more common in anticancer agents targeting DNA .
  • Metabolic Stability : The absence of sulfur in the target compound may result in faster hepatic clearance compared to , necessitating prodrug strategies for sustained activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can its purity be verified?

  • Methodology : Utilize metal-free, mild conditions (e.g., β-keto ester intermediates) for fluorinated pyrimidine synthesis, as described in fluorinated heterocycle protocols. Reaction optimization should include monitoring reaction time (e.g., 8–12 hours) and temperature (25–60°C) to achieve yields >75%. Characterize the product via 1H/13C/19F NMR to confirm substituent positions and HRMS to validate molecular weight. For purity, employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodology : Prioritize multinuclear NMR (1H, 13C, 19F) to resolve fluorobenzyl and hydroxymethyl groups. Compare chemical shifts with analogous compounds (e.g., 4-fluorobenzyl derivatives in ). Supplement with FT-IR to confirm carbonyl (C=O) and hydroxyl (O-H) stretches. For crystalline samples, X-ray crystallography (as in ) can resolve stereochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the final coupling step?

  • Methodology : Systematically vary parameters:

  • Solvent polarity : Test DMF vs. THF for nucleophilic substitution efficiency.
  • Catalyst loading : Screen Pd/C (0.5–2 mol%) for cross-coupling steps.
  • Temperature : Assess 50–80°C for amide bond formation.
    Use a Design of Experiments (DoE) approach to identify interactions between variables. Reference ’s copolymerization optimization for analogous systematic variation .

Q. How should researchers address contradictory spectral data (e.g., unexpected 19F NMR peaks)?

  • Methodology :

Comparative analysis : Cross-reference with fluorinated pyrimidine spectra (e.g., 4-fluorobenzyl derivatives in ).

Isotopic labeling : Introduce 18O/2H labels to trace oxygen/hydroxymethyl group interactions.

Computational validation : Perform DFT calculations (B3LYP/6-31G*) to predict 19F chemical shifts and identify side products .

Q. What strategies are recommended for evaluating the compound’s stability under physiological conditions?

  • Methodology :

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via LC-MS.
  • Thermal stability : Conduct TGA/DSC to identify decomposition thresholds.
  • Light sensitivity : Expose to UV-Vis light (254–365 nm) and track photodegradation by NMR.
    and recommend storage at 4°C for fluorinated analogs to prevent hydrolysis .

Q. How can the electronic effects of the 4-fluorobenzyl group on the pyridinone core be mechanistically studied?

  • Methodology :

  • Computational modeling : Use Gaussian09 to calculate Mulliken charges and HOMO-LUMO gaps, focusing on fluorine’s electron-withdrawing effects.
  • Kinetic isotope effects : Compare reaction rates of fluorinated vs. non-fluorinated analogs in deuterated solvents.
    ’s analysis of piperidine-linked heterocycles provides a framework for such studies .

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